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Abstract

Tetrahydropyran-2-methanol (THPM), with CAS number 100-72-1, is a versatile cyclic ether
alcohol that serves as a crucial building block and intermediate in a multitude of chemical
syntheses. Its unique structural features, including a stable tetrahydropyran ring and a reactive
primary hydroxyl group, make it an indispensable component in the pharmaceutical, flavor and
fragrance, and polymer industries. In the realm of drug discovery and development, THPM and
its derivatives are integral to the synthesis of a range of therapeutic agents, including antiviral
and anticancer drugs. This technical guide provides a comprehensive overview of the chemical
and physical properties, synthesis, and applications of Tetrahydropyran-2-methanol. It
includes detailed experimental protocols for its synthesis and common reactions, extensive
guantitative data, and visualizations of its role in synthetic pathways and the mechanisms of
action of drugs derived from it.

Chemical and Physical Properties

Tetrahydropyran-2-methanol is a colorless liquid with a mild odor. Its physical and chemical
properties are summarized in the tables below, providing a ready reference for laboratory and
industrial applications.

Table 1: General and Physical Properties
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Property Value Reference(s)
CAS Number 100-72-1 [1112]
Molecular Formula CeH1202 [1][2]
Molecular Weight 116.16 g/mol [11[2]
Appearance Colorless liquid [1]

Boiling Point 187 °C (lit.) [1][3]

Melting Point <-70°C [1]

Density 1.027 g/mL at 25 °C (lit.) [11[3]

Refractive Index (n20/D)

1.458 (lit.)

[1]

Vapor Pressure

0.4 mmHg at 20 °C

[1]

Flash Point 76 °C (168.8 °F) - closed cup [1][2]
Soluble in water, ethanol,
Solubility diethyl ether, and [4]

dichloromethane.

Table 2: Spectroscopic Data
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Spectroscopic Technique

Key Peaks and
Assignments

Reference(s)

1H NMR (CDCls, 400 MHz)

o (ppm): 4.01 (m, 1H, O-CH-
CHz2), 3.53 (m, 1H, O-CHz2),

3.51 (m, 1H, O-CH?2), 3.46 (m,

1H, CH20H), 3.42 (m, 1H,
CH20H), 3.21 (m, 1H, O-CH-
CH2), 1.85 (m, 1H, ring CH2),
1.54 (m, 4H, ring CHz), 1.32
(m, 1H, ring CH2)

[5]

13C NMR (CDCls)

o (ppm): 78.1 (O-CH-CH20H),

68.2 (O-CHz2), 65.9 (CH20H),
29.8 (ring CH2), 25.9 (ring
CHz), 23.2 (ring CH2)

[6]

Infrared (IR)

v (cm~1): 3400 (O-H stretch,
broad), 2930 (C-H stretch),
1090 (C-O stretch)

[7]

Mass Spectrometry (EI)

m/z: 116 (M™), 85 ([M-
CH20H]%), 57, 41

[4]

Synthesis and Purification

The synthesis of Tetrahydropyran-2-methanol can be achieved through various routes. A

common and effective laboratory-scale method involves the reduction of 3,4-dihydro-2H-pyran-

2-carboxaldehyde.

Experimental Protocol: Synthesis via Reduction

Reaction: Reduction of 3,4-dihydro-2H-pyran-2-carboxaldehyde to Tetrahydropyran-2-

methanol.

Materials:

e 3,4-dihydro-2H-pyran-2-carboxaldehyde
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e Sodium borohydride (NaBHa)

e Methanol

o Diethyl ether

o Saturated aqueous ammonium chloride (NH4Cl) solution

e Anhydrous magnesium sulfate (MgSQOa)

¢ Round-bottom flask

o Magnetic stirrer and stir bar

e |ce bath

e Separatory funnel

e Rotary evaporator

Procedure:

e In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 11.2 g (0.1 mol)
of 3,4-dihydro-2H-pyran-2-carboxaldehyde in 100 mL of methanol.

e Cool the solution to 0 °C in an ice bath.

e Slowly add 4.16 g (0.11 mol) of sodium borohydride in small portions over 30 minutes,
ensuring the temperature remains below 10 °C.

 After the addition is complete, remove the ice bath and stir the reaction mixture at room
temperature for 2 hours.

e Monitor the reaction progress by Thin Layer Chromatography (TLC).

¢ Once the reaction is complete, carefully quench the reaction by the slow addition of 50 mL of
saturated aqueous ammonium chloride solution.
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o Concentrate the mixture under reduced pressure using a rotary evaporator to remove most
of the methanol.

o Extract the aqueous residue with diethyl ether (3 x 50 mL).
e Combine the organic layers and wash with brine (50 mL).

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude Tetrahydropyran-2-methanol.

Experimental Protocol: Purification by Fractional
Distillation

Apparatus:

Round-bottom flask

e Fractionating column (e.g., Vigreux column)

« Distillation head with a thermometer

e Condenser

e Receiving flask

e Heating mantle

e Vacuum source (optional, for vacuum distillation)
Procedure:

» Set up the fractional distillation apparatus.

o Place the crude Tetrahydropyran-2-methanol in the round-bottom flask with a few boiling
chips.

¢ Heat the flask gently with the heating mantle.
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o Collect the fraction that distills at approximately 187 °C at atmospheric pressure. For a more
efficient purification, vacuum distillation can be employed.

e The purity of the collected fractions can be assessed by Gas Chromatography (GC) or NMR
spectroscopy.

Applications in Organic Synthesis and Drug
Development

Tetrahydropyran-2-methanol is a valuable building block in organic synthesis, primarily due to
the presence of the reactive hydroxyl group and the stable tetrahydropyran ring.

Intermediate for Pharmaceutical Synthesis

The tetrahydropyran moiety is a common structural motif in a number of approved drugs.[8] Its
incorporation can improve the pharmacokinetic properties of a drug candidate, such as
solubility and metabolic stability.[8] Tetrahydropyran-2-methanol serves as a key intermediate
in the synthesis of complex molecules, including antiviral and anticancer agents.[9]

Use as a Protecting Group

The hydroxyl group of an alcohol can be protected as a tetrahydropyranyl (THP) ether by
reacting it with 3,4-dihydropyran under acidic conditions. While Tetrahydropyran-2-methanol
itself is not the protecting agent, its structural core is the resulting protecting group. This
protection strategy is widely used in multi-step organic synthesis due to the stability of THP
ethers under a variety of non-acidic conditions.[10]

Experimental Protocol: Protection of an Alcohol with
3,4-Dihydropyran (lllustrative)

Reaction: Formation of a tetrahydropyranyl (THP) ether from an alcohol and 3,4-dihydropyran.
Materials:
 Alcohol (e.g., benzyl alcohol)

 3,4-Dihydro-2H-pyran (DHP)
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Pyridinium p-toluenesulfonate (PPTS) or other acid catalyst

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCOs) solution

Anhydrous sodium sulfate (Naz2S0a)
Procedure:

e To a solution of the alcohol (1.0 mmol) in dry DCM (10 mL), add 3,4-dihydro-2H-pyran (1.2
mmol) and a catalytic amount of PPTS (0.1 mmol).

 Stir the reaction mixture at room temperature and monitor its progress by TLC.
o Upon completion, quench the reaction with saturated agueous NaHCOs solution.
o Separate the organic layer, and extract the aqueous layer with DCM.

o Combine the organic layers, dry over anhydrous Na=SOa, filter, and concentrate to obtain the
crude THP-protected alcohol, which can be purified by column chromatography.

Role in the Mechanism of Action of Key Drugs

The tetrahydropyran scaffold is present in several clinically important drugs. Understanding the
mechanism of action of these drugs provides insight into the utility of this chemical moiety in
drug design.

Gilteritinib: An Anticancer Agent

Gilteritinib is a tyrosine kinase inhibitor used in the treatment of acute myeloid leukemia (AML)
with FLT3 mutations.[11] The tetrahydropyran group in its structure contributes to its binding
affinity and pharmacokinetic profile. Gilteritinib inhibits the FLT3 receptor tyrosine kinase, which
Is constitutively active in certain forms of AML.[1] This inhibition blocks downstream signaling
pathways, such as the PI3K/AKT, RAS/MAPK, and STAT5 pathways, leading to the induction of
apoptosis in cancer cells.[1]

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7517771/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-gilteritinib-fumarate
https://synapse.patsnap.com/article/what-is-the-mechanism-of-gilteritinib-fumarate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090372?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

P PI3K/AKT Pathway

Downstream Effects

Gilteritinib Inhibits Mutated FLT3 Receptor RASIMAPK Pathway Ce'ggﬁ':/?\;:f"’”

P-| STAT5 Pathway

Gag-Pol Polyprotein Darunavir

Substrate Inhibits

HIV-1 Protease

Cleavage

Non-Infectious Virion

Mature Viral Proteins

Virion Assembly

Infectious Virion

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090372?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Start: 3,4-dihydro-2H-pyran-
2-carboxaldehyde

Reduction with NaBHa4

in Methanol

Quench with aq. NH4Cl

Solvent Extraction

(e.g., Diethyl Ether)

Drying over Anhydrous
MgSOa4

¢

Solvent Removal
(Rotary Evaporation)

Crude
Tetrahydropyran-2-methanol

Purification by

Fractional Distillation

Pure
Tetrahydropyran-2-methanol

Purity Analysis
(GC, NMR)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b090372?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090372?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b090372?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090372?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

